1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine
Description
1-(1H-Imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine is a synthetic piperazine derivative featuring two distinct substituents: a 1H-imidazole-1-carbonyl group at position 1 and a 4-methylbenzenesulfonyl (tosyl) group at position 4 of the piperazine ring.
Properties
IUPAC Name |
imidazol-1-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-13-2-4-14(5-3-13)23(21,22)19-10-8-17(9-11-19)15(20)18-7-6-16-12-18/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMLTJMWUKAXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the imidazole and piperazine precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal with ammonia and formaldehyde.
Preparation of the Piperazine Ring: Piperazine is commercially available but can also be synthesized through the hydrogenation of pyrazine.
Coupling Reaction: The imidazole and piperazine rings are then coupled using a suitable coupling agent, such as carbonyldiimidazole, under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and potential clinical applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
Table 1: Antitumor Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via G0/G1 arrest |
| HCT-116 | 12 | Induction of apoptosis through mitochondrial dysfunction |
The compound was found to induce apoptosis through a p53-independent pathway, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Properties
The compound also demonstrates antimicrobial properties. Research indicates its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 12 µg/mL |
These findings suggest that the sulfonamide moiety contributes to its antimicrobial efficacy .
Case Study 1: Antitumor Efficacy
A study published in Pharmacology Reports evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in both MCF-7 and HCT-116 cells. The mechanism was linked to mitochondrial dysfunction and the activation of apoptotic pathways .
Case Study 2: Antimicrobial Evaluation
In another study focused on antimicrobial activity, the compound was tested against multiple strains of bacteria. The results showed promising activity against E. coli and S. aureus, indicating its potential as a new antibiotic agent .
Mechanism of Action
The mechanism of action of 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The piperazine ring can interact with receptors in the nervous system, modulating their function. These interactions lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to act as linkers or hydrogen-bond acceptors. Key structural analogs include:
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- The target compound’s imidazole-carbonyl group differentiates it from nitroimidazole () or triazole-based analogs ().
- The 4-methylbenzenesulfonyl group provides moderate hydrophilicity compared to bromobenzyl () or chlorobenzhydryl () substituents.
Antimicrobial Activity
- Azole-Containing Piperazines (): Compounds like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL), comparable to fluconazole . The target compound’s imidazole moiety may similarly disrupt fungal cytochrome P450 enzymes.
Enzyme Inhibition
- PARP-1 Inhibitors (): Bromobenzyl and cyanobenzyl derivatives (e.g., 13g, 13h) inhibit PARP-1 with IC₅₀ values in the nanomolar range. The sulfonyl group in the target compound may mimic the sulfonamide in 13h, enhancing binding to the enzyme’s catalytic domain .
- BACE1 Inhibitors () : Piperazine fragments with phenylsulfonyl or benzyl groups (e.g., compound 8) show IC₅₀ values of ~20 mM. The target’s sulfonyl group could improve steric complementarity with BACE1’s active site .
Cytotoxicity
- 4-Substitutedbenzoyl Derivatives () : Compounds 5a–g demonstrate significant cytotoxicity against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cells. The target’s methylbenzenesulfonyl group may enhance apoptosis via ROS generation .
Physicochemical Properties
Table 2: Physicochemical Data
Key Insights :
Biological Activity
The compound 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine (CAS No. 852840-17-6) is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Composition
- Molecular Formula : C₁₅H₁₈N₄O₃S
- Molecular Weight : 334.39 g/mol
- CAS Number : 852840-17-6
The compound features an imidazole ring, which is known for its biological significance, and a piperazine moiety that contributes to its pharmacological properties.
Research indicates that compounds containing imidazole and piperazine structures often interact with various neurotransmitter receptors, particularly dopamine receptors. The specific compound has shown potential as a selective agonist for the D3 dopamine receptor, which is implicated in several neurological disorders.
D3 Dopamine Receptor Agonism
A study demonstrated that derivatives of similar scaffolds exhibited significant agonistic activity at the D3 receptor while showing minimal activity at the D2 receptor. This selectivity is crucial for reducing side effects associated with non-selective dopamine receptor modulation .
Pharmacological Effects
- Psychotropic Effects : The compound may influence behaviors associated with mood disorders, such as depression and anxiety, by modulating dopaminergic signaling pathways.
- Antibacterial Activity : Preliminary studies have explored the antibacterial properties of imidazole derivatives, indicating potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli at concentrations around 1 mM .
Study on D3 Receptor Selectivity
In a comparative analysis involving over 100 analogs of similar compounds, it was found that modifications to the piperazine core significantly affected agonist activity at the D3 receptor. The study reported EC50 values ranging from 98 nM to over 100,000 nM for different analogs, showcasing the importance of structural variations in enhancing biological activity .
Antimicrobial Testing
A critical review highlighted that several imidazole derivatives were tested against Gram-positive and Gram-negative bacteria using an agar disc-diffusion method. The results indicated that many compounds exhibited notable antibacterial activity, suggesting that similar derivatives might hold promise as antimicrobial agents .
Table 1: Biological Activity of Related Compounds
| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
|---|---|---|
| Compound 1 | 710 ± 150 | 15,700 ± 3,000 |
| Compound 2 | 278 ± 62 | 9,000 ± 3,700 |
| Compound 3 | 98 ± 21 | >100,000 |
Table 2: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <1 mM |
| Escherichia coli | <1 mM |
| Proteus mirabilis | <1 mM |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-(1H-imidazole-1-carbonyl)-4-(4-methylbenzenesulfonyl)piperazine and its analogs?
- Methodology : The compound can be synthesized via coupling reactions between imidazole-carbonyl and piperazine-sulfonyl precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is effective for introducing triazole linkages to piperazine derivatives . A typical procedure involves reacting a propargyl-piperazine intermediate with azides in a H₂O:DCM mixture using CuSO₄·5H₂O and sodium ascorbate as catalysts. Purification via silica gel chromatography (ethyl acetate:hexane) yields high-purity products . Alternative methods include Mannich reactions, where formaldehyde bridges imidazole and piperazine moieties under reflux conditions .
Q. How are structural and purity characteristics of this compound validated in academic research?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for confirming molecular structure. For instance, ¹H-NMR signals at δ 3.09 ppm (piperazine CH₂) and δ 7.2–8.1 ppm (aromatic protons) are diagnostic . Infrared (IR) spectroscopy identifies functional groups, such as sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O stretch at ~1700 cm⁻¹) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with ethyl acetate:hexane eluents monitors reaction progress and purity .
Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?
- Methodology : Common assays include:
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Molecular docking against targets like tyrosine kinases or leishmanial enzymes (e.g., using AutoDock Vina) to predict binding affinities .
- Antimicrobial screening : Agar diffusion assays against bacterial/fungal strains, with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodology : Systematic substitution of the imidazole, piperazine, or sulfonyl groups is critical. For example:
- Introducing electron-withdrawing groups (e.g., -F, -NO₂) on the benzene ring enhances kinase inhibition .
- Replacing 4-methylbenzenesulfonyl with 4-fluorophenylsulfonyl improves solubility and target affinity .
- Docking simulations (e.g., with Schrödinger Suite) guide rational modifications by analyzing binding poses and interaction energies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Contradictions often arise from assay variability or substituent positional effects. Solutions include:
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, incubation time).
- Meta-analysis : Compare datasets from multiple studies to identify trends. For example, fluorobenzyl-piperazine derivatives show consistent antileishmanial activity across studies .
- Quantum mechanical calculations : Assess electronic effects of substituents (e.g., Hammett constants) to explain activity differences .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodology : Asymmetric lithiation-trapping using chiral auxiliaries like (-)-sparteine enables enantiopure piperazine synthesis. Key steps:
- Lithiate N-Boc-piperazine with s-BuLi/(-)-sparteine at -78°C.
- Trap with electrophiles (e.g., benzophenone) to form α-substituted derivatives.
- Optimize reaction time and temperature via in situ IR monitoring to minimize racemization .
Methodological Considerations
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Synthetic Challenges :
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Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
